molecular formula C10H13N3S B12819381 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole

2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole

Cat. No.: B12819381
M. Wt: 207.30 g/mol
InChI Key: FDTWOCAFXMIOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole is a heterocyclic compound that features both imidazole and thiazole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The imidazole ring can be introduced through a subsequent reaction involving an appropriate imidazole precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thiazole ring can interact with various biological receptors, influencing signal transduction pathways. These interactions can lead to the modulation of enzyme activity or receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with similar nitrogen-containing ring structure.

    Thiazole: A simpler sulfur- and nitrogen-containing ring structure.

    Histidine: An amino acid containing an imidazole ring, important in enzyme active sites.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its biological activity.

Uniqueness

2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole is unique due to the combination of both imidazole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to simpler imidazole or thiazole compounds.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-ethyl-2-(1H-imidazol-5-ylmethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H13N3S/c1-3-9-7(2)13-10(14-9)4-8-5-11-6-12-8/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

FDTWOCAFXMIOCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)CC2=CN=CN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.